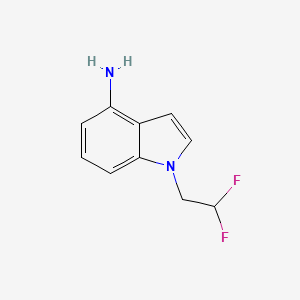

1-(2,2-Difluoroethyl)-1H-indol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2N2 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)indol-4-amine |

InChI |

InChI=1S/C10H10F2N2/c11-10(12)6-14-5-4-7-8(13)2-1-3-9(7)14/h1-5,10H,6,13H2 |

InChI Key |

QYICYVAVPJIAJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)CC(F)F)N |

Origin of Product |

United States |

Structural and Electronic Characteristics of the 1 2,2 Difluoroethyl 1h Indol 4 Amine System

Conformational Analysis of the Difluoroethyl Moiety

The conformational landscape of the 1-(2,2-difluoroethyl) group attached to the indole (B1671886) nitrogen is primarily governed by rotation around the N-C and C-C single bonds. The rotation around the C-C bond of the ethyl group is particularly influenced by a phenomenon known as the "gauche effect."

For molecules containing adjacent electronegative substituents, such as 1,2-difluoroethane, the gauche conformer is often more stable than the anti (or trans) conformer, contrary to what would be expected from simple steric considerations. wikipedia.orgquora.com This preference is largely attributed to hyperconjugation, where electron density is donated from a C−H σ bonding orbital to an adjacent C−F σ* antibonding orbital. wikipedia.org This overlap is maximized in the gauche conformation. wikipedia.org

In the case of the 1-(2,2-difluoroethyl) group, while the fluorine atoms are on the same carbon (geminal), the principle of stabilizing electronic interactions influences the orientation of the -CHF2 group relative to the indole ring. The rotation around the N1-Cα bond will determine the spatial arrangement of the difluoroethyl moiety with respect to the plane of the indole. Theoretical calculations on similar systems have shown that the barriers to rotation for groups attached to aromatic rings can be significant, influenced by both steric and electronic factors. aip.orgresearchgate.net For the difluoroethyl group, the rotational barrier around the C-C bond is expected to be relatively low, allowing for almost free rotation. aip.org However, the interaction with the bulky indole system may introduce specific preferred conformations.

Computational studies on related difluoroalkyl ethers have demonstrated that the gem-difluoro group can be used to control molecular conformation, often favoring conformations that are not accessible to their non-fluorinated analogues. researchgate.netnih.gov For 1-(2,2-Difluoroethyl)-1H-indol-4-amine, the most stable conformers would arise from a balance between minimizing steric hindrance with the C7-hydrogen of the indole ring and maximizing stabilizing hyperconjugative interactions.

Table 1: Comparison of Conformational Preferences in Disubstituted Ethanes

| Compound | Most Stable Conformer | Dihedral Angle (X-C-C-Y) | Energy Difference (gauche vs. anti) |

|---|---|---|---|

| 1,2-Difluoroethane | Gauche | ~72° | ~ -0.8 kcal/mol |

| 1,2-Dichloroethane | Anti | 180° | Gauche is less stable |

Data compiled from various sources discussing the gauche effect. wikipedia.orgacs.org

Electronic Effects of Fluorine Substitution on the Indole Nucleus

The introduction of the 2,2-difluoroethyl group at the N1 position of the indole ring significantly alters the electronic properties of the indole nucleus. Fluorine is the most electronegative element, leading to strong electronic effects. nih.gov

Inductive Effect (-I): The two fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect polarizes the C-F bonds, drawing electron density away from the ethyl group and, subsequently, from the nitrogen atom of the indole ring. nih.gov This reduces the electron density of the entire indole system, particularly the pyrrole (B145914) ring to which the substituent is attached. A decrease in electron density on the indole ring generally lowers its reactivity towards electrophilic substitution, which typically occurs at the C3 position. quora.comwikipedia.org

Resonance Effect: Unlike fluorine atoms directly attached to an aromatic ring, the difluoroethyl group is insulated by a methylene (B1212753) (-CH2-) linker. Therefore, it does not participate directly in resonance with the indole π-system. The primary electronic influence is thus the strong inductive withdrawal.

Table 2: Hammett Constants for Related Substituents

| Substituent | σm | σp | Primary Effect |

|---|---|---|---|

| -H | 0.00 | 0.00 | Reference |

| -CH3 | -0.07 | -0.17 | Electron-donating |

| -F | 0.34 | 0.06 | Inductive withdrawal, Resonance donation |

| -CF3 | 0.43 | 0.54 | Strong electron-withdrawing |

This table presents approximate values from established literature to illustrate electronic effects. scispace.comyoutube.com

Tautomerism and Isomeric Considerations of the Indole Core

The indole ring system is capable of existing in different tautomeric and isomeric forms. accessscience.com

Tautomerism: Prototropic tautomerism in indole involves the migration of a proton. wikipedia.org The most common form is 1H-indole. However, it can exist in equilibrium with its tautomer, 3H-indole (also known as indolenine). accessscience.comresearchgate.net In the vast majority of cases, the 1H-indole form is significantly more stable due to the preservation of the aromaticity of the benzene (B151609) ring. researchgate.net For this compound, the nitrogen at position 1 is substituted, which prevents the formation of the most common tautomer involving the N-H proton. However, tautomerism involving the 4-amino group is possible, leading to an imino form, although the amino form is overwhelmingly favored. Some indole derivatives, such as indole-3-pyruvic acid, exhibit significant keto-enol tautomerism. bohrium.comnih.gov

Isomerism: Beyond tautomers, constitutional isomers of the indole core exist, which have the same molecular formula but different connectivity. The main isomers are isoindole and indolizine. researchgate.netacs.org Indole is the most stable of these isomers. acs.org Isoindole is much less stable and is typically isolated only with stabilizing substituents. researchgate.net Indolizine is also less stable than indole. The superior stability of the indole structure is a key reason for its prevalence in nature and synthetic chemistry. researchgate.netacs.org

Intermolecular Interaction Potential (e.g., hydrogen bonding capabilities)

The potential for this compound to engage in non-covalent interactions is dictated by its functional groups. wikipedia.org These interactions are crucial for its physical properties and how it interacts with other molecules in a biological or material context.

Hydrogen Bonding: The primary site for hydrogen bonding is the amino group (-NH2) at the 4-position of the indole ring.

Hydrogen Bond Donor: The two N-H protons of the amino group can act as hydrogen bond donors to electronegative atoms like oxygen or nitrogen on neighboring molecules. libretexts.org

Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen of the amino group allows it to act as a hydrogen bond acceptor. libretexts.org

The indole nitrogen (N1) is substituted with the difluoroethyl group, so it cannot participate as a hydrogen bond donor.

Role of Fluorine: Covalently bonded fluorine atoms are generally considered weak hydrogen bond acceptors. researchgate.net This is attributed to the low polarizability and low charge capacity of fluorine, which prevents it from accumulating a significant partial negative charge despite its high electronegativity. researchgate.net However, the fluorine atoms can participate in other types of non-covalent interactions, such as dipole-dipole and van der Waals interactions. wikipedia.orgnumberanalytics.com These interactions, though weaker than classical hydrogen bonds, can collectively contribute to the molecule's binding and structural organization.

Table 3: Potential Intermolecular Interactions

| Interacting Group | Type of Interaction | Role of the Molecule |

|---|---|---|

| 4-Amino Group (N-H) | Hydrogen Bond | Donor |

| 4-Amino Group (N lone pair) | Hydrogen Bond | Acceptor |

| C-F Bonds | Dipole-Dipole, van der Waals | Weak Acceptor |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule like 1-(2,2-Difluoroethyl)-1H-indol-4-amine. semanticscholar.orgnih.govmdpi.com These calculations can predict a variety of molecular properties without the need for empirical data.

Key applications of quantum chemistry include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Electronic Properties: Calculating the distribution of electrons, which helps in identifying reactive sites. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is a crucial indicator of chemical reactivity and stability. semanticscholar.org

Spectroscopic Properties: Predicting spectra such as Nuclear Magnetic Resonance (NMR), which can aid in the structural confirmation of the synthesized compound. nih.gov

Thermodynamic Properties: Estimating thermodynamic quantities like enthalpy of formation and Gibbs free energy, which are important for understanding the stability and potential reaction pathways of the molecule. nih.gov

For this compound, these calculations would provide insights into how the difluoroethyl and amine substituents influence the electronic properties of the indole (B1671886) ring system.

Table 1: Examples of Properties Calculated via Quantum Chemistry

| Property Calculated | Significance |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps charge distributions, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| NMR Chemical Shifts | Predicts 1H and 13C NMR spectra to aid in structural elucidation. nih.gov |

| Vibrational Frequencies | Correlates to infrared (IR) spectra, helping to identify functional groups and confirm structure. nih.gov |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational space—the full range of shapes the molecule can adopt by rotating its single bonds.

This exploration is vital for several reasons:

Identifying Low-Energy Conformations: It helps to identify the most stable and biologically relevant conformations of the molecule in different environments, such as in an aqueous solution or when approaching a biological target.

Understanding Molecular Flexibility: The simulations reveal how different parts of the molecule move and interact, which is critical for understanding how it might bind to a receptor. The flexibility of the difluoroethyl side chain, for instance, would be a key area of investigation.

Simulating Interactions: MD can simulate the interaction of the molecule with its environment, such as water molecules or a protein binding pocket, providing a dynamic view of these interactions. researchgate.net

Ab initio molecular dynamics (AIMD) is a particularly powerful technique that combines molecular dynamics with quantum mechanical calculations to provide a more accurate description of chemical reactions and intermolecular interactions. researchgate.net

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov If this compound were a lead compound, these methodologies would be used to design and evaluate new, potentially more potent derivatives.

Virtual ligand design involves:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This model is then used as a template to search for other molecules with a similar arrangement.

Scaffold Hopping: Replacing the core indole structure with other chemical scaffolds while maintaining the key pharmacophoric features to discover novel chemical classes with similar activity.

Fragment-Based Design: Using small chemical fragments that are known to bind to the target and computationally linking them together to create a larger, more potent molecule.

These approaches accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest probability of success. researchgate.net

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.govnih.gov Computational methods play a significant role in deriving these relationships, often through a process known as Quantitative Structure-Activity Relationship (QSAR) modeling. neliti.commdpi.com

For a series of analogs of this compound, a QSAR study would involve:

Data Collection: Compiling a dataset of structurally related compounds with their measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be electronic (e.g., from DFT), steric, or topological properties. neliti.com

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with biological activity. neliti.commdpi.com

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to provide insights into which structural features are most important for activity. academie-sciences.fr For example, such a model could determine the optimal length and substitution pattern of the N-alkyl chain on the indole ring for a desired biological effect.

Investigation of Biological Activities and Molecular Mechanisms

Biological Activity Screening in In Vitro Models

Antimicrobial Activity (e.g., antibacterial, antifungal, antimalarial)

Indole (B1671886) derivatives are recognized for their promising antimicrobial properties against a variety of pathogens, including multidrug-resistant strains. nih.gov Studies on indole-based compounds have demonstrated their potential as both antibacterial and antifungal agents.

Antibacterial Activity: Research into synthetic indole derivatives has identified compounds with potent activity against multidrug-resistant Gram-positive bacteria. nih.gov For instance, certain indole-triazole and indole-thiadiazole hybrids have shown considerable efficacy. One study found that an indole-thiadiazole derivative and an indole-triazole derivative demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), proving more effective than the antibiotic ciprofloxacin (B1669076) in laboratory tests. bldpharm.com The antibacterial effects of these compounds against S. aureus were also notable, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL. bldpharm.com Other research has focused on fluorinated benzothiophene-indole hybrids, where substitutions on the indole ring influence activity against both MRSA and methicillin-sensitive S. aureus (MSSA). For example, a 6-hydroxy indole substitution resulted in improved activity compared to a 5-hydroxy indole substitution. mdpi.com

Antifungal Activity: The antifungal potential of indole derivatives is also well-documented. Indole-triazole conjugates, in particular, have exhibited potent activity against various Candida species. matrixscientific.com In one study, several tested compounds showed excellent antifungal activity against Candida krusei and moderate activity against Candida albicans. nih.gov The most effective compounds displayed MIC values of 3.125 µg/mL against C. albicans. nih.gov Further research highlighted an indole-triazole conjugate that was particularly potent against C. albicans and Candida tropicalis, with MIC values as low as 2 µg/mL. matrixscientific.com Structure-activity relationship (SAR) studies on other indole series have demonstrated that these compounds can inhibit the yeast-to-hypha transition and biofilm formation in C. albicans, suggesting multiple mechanisms of action. nih.gov

| Compound Class | Organism | Activity (MIC) | Reference |

| Indole-Thiadiazole/Triazole | S. aureus | 6.25 µg/mL | bldpharm.com |

| Indole-Thiadiazole/Triazole | MRSA | More effective than Ciprofloxacin | bldpharm.com |

| Indole-Triazole Conjugates | C. albicans | 2 µg/mL | matrixscientific.com |

| Indole-Triazole Conjugates | C. tropicalis | 2 µg/mL | matrixscientific.com |

| Indole-Triazole Hybrids | C. albicans | 3.125 µg/mL | nih.gov |

Anti-inflammatory Response Pathways

Indole derivatives have been investigated as anti-inflammatory agents, with many acting through the modulation of key inflammatory pathways. nih.govnih.gov Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

For example, studies on certain indole-imidazolidine hybrids demonstrated a reduction in leukocyte migration and the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in animal models of inflammation. nih.gov Similarly, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the lipopolysaccharide (LPS)-induced release of nitric oxide (NO), TNF-α, and interleukin-6 (IL-6) in macrophage cell lines. nih.gov Another study on 5-fluoro-2-oxindole, a related fluorinated indole compound, showed it could inhibit the upregulation of inducible nitric oxide synthase (NOS2) and markers of microglial activation in response to peripheral inflammation. mdpi.com These findings suggest that indole-based molecules can interfere with critical signaling pathways that drive inflammatory responses.

| Compound Class | Pathway/Mediator Inhibited | Model System | Reference |

| Indole-Imidazolidine Derivatives | TNF-α, IL-1β release | Peritonitis models | nih.gov |

| Indole-2-formamide Derivatives | NO, IL-6, TNF-α release | LPS-stimulated RAW264.7 cells | nih.gov |

| 5-Fluoro-2-oxindole | NOS2, CD11b/c, IBA-1 upregulation | CFA-induced inflammation in mice | mdpi.com |

Antiproliferative Effects on Cell Lines

The indole nucleus is a common feature in many anticancer agents, and its derivatives have shown significant antiproliferative activity against a wide range of cancer cell lines. nih.govmdpi.com The mechanisms of action are diverse, often involving the inhibition of critical enzymes like protein kinases or disruption of cellular structures like microtubules. mdpi.commdpi.com

Fluorinated indole derivatives have been a particular focus of such research. For instance, a novel 2-oxindole fluorinated derivative exhibited potent antiproliferative effects against prostate cancer cell lines (PC-3, DU145, LNCaP), with greater efficacy against cancer cells compared to normal prostate cells. nih.gov The IC50 value for this compound was as low as 18 µM in the aggressive PC-3 cell line. nih.gov Other studies on 5-chloro-indole-2-carboxylate derivatives reported potent antiproliferative effects, with GI50 values ranging from 29 nM to 42 nM against a panel of cancer cell lines. mdpi.com These compounds were found to act as dual inhibitors of EGFR and BRAFV600E, two key kinases in cancer signaling. mdpi.com Similarly, certain indole-aryl amides have shown selective toxicity toward colon cancer cells (HT29) and activity against breast (MCF7) and prostate (PC3) cancer cell lines, with IC50 values in the low micromolar and even sub-micromolar range. nih.govnih.gov

| Compound Class | Cell Line | Activity (IC50 / GI50) | Target/Mechanism | Reference |

| 2-Oxindole Fluorinated Derivative | PC-3 (Prostate) | 18 µM | AMPK activation | nih.gov |

| 5-Chloro-indole-2-carboxylate | Panc-1, MCF-7, A-549 | 29 nM - 42 nM | EGFR / BRAFV600E inhibition | mdpi.com |

| Indole-Aryl Amide | HT29 (Colon) | Not specified | Induces G1 phase arrest and apoptosis | nih.gov |

| Indole-Aryl Amide | MCF7 (Breast) | 0.81 µM | Not specified | nih.gov |

| Indole-Aryl Amide | PC3 (Prostate) | 2.13 µM | Not specified | nih.gov |

Pharmacological Assessment in Preclinical In Vivo Models (Non-human, Non-clinical)

While in vitro studies provide valuable initial data, preclinical in vivo models are crucial for assessing the therapeutic potential of new chemical entities.

Efficacy Studies in Disease Models (e.g., xenograft models, infection models)

The promising in vitro antiproliferative activity of some fluorinated indole derivatives has been validated in in vivo cancer models. A 2-oxindole fluorinated derivative that showed potent activity against prostate cancer cell lines was subsequently tested in a murine xenograft model using PC-3 cells. nih.gov The study confirmed the compound's therapeutic value by demonstrating its ability to inhibit tumor growth in vivo. nih.govresearchgate.net In a different context, an indole-2-one derivative was shown to provide significant protection from LPS-induced septic death in mouse models, highlighting its potential efficacy in acute inflammatory diseases.

Pharmacokinetic and Pharmacodynamic Characterization

The pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its success as a drug. Studies on fluorinated compounds often focus on the metabolic stability of the carbon-fluorine bond. Research on [18F]-labeled fluoroalkyl derivatives for PET imaging in rats and monkeys showed that metabolic defluorination was slow and minor, suggesting that the fluoroethyl group can be a metabolically stable substituent. nih.gov In silico ADME predictions for a series of 5-chloro-indole-2-carboxylate derivatives suggested they possess a good safety and pharmacokinetic profile. mdpi.com Another in vivo study of an indole derivative, MMINA, in a rodent model predicted it to be a good drug-like molecule based on its physiochemical properties. nih.gov

Exploration of Structure-Activity Relationships (SAR) for Biological Potency

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry, guiding the optimization of lead compounds. For indole derivatives, SAR studies have provided key insights into the features required for various biological activities.

For antimicrobial activity, the nature and position of substituents on the indole ring are critical. In a series of fluorinated benzothiophene-indole hybrids, substitution at the 6-position of the indole ring was found to be more favorable for antibacterial activity than substitution at the 5-position. mdpi.com For anti-Candida activity, SAR analysis of one series of indole derivatives revealed specific structural requirements for potent inhibition. nih.gov

Derivatization and Analog Development Based on the 1 2,2 Difluoroethyl 1h Indol 4 Amine Scaffold

Design Principles for Novel Indole (B1671886) Derivatives

The design of new analogs based on the 1-(2,2-difluoroethyl)-1H-indol-4-amine scaffold is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationship (SAR) studies, isosteric and bioisosteric modifications, and computational modeling.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how different substituents on the indole scaffold influence biological activity. nih.gov For the this compound core, SAR exploration would systematically probe three key regions: the N1-substituent, the C4-amino group, and the indole ring itself. Modifications at the C4-amino group, such as acylation, alkylation, or incorporation into heterocyclic systems, could significantly impact target binding and pharmacokinetic properties. Similarly, exploring alternatives to the 2,2-difluoroethyl group at the N1 position could modulate lipophilicity and metabolic stability. Alterations to the benzene (B151609) portion of the indole ring (positions 5, 6, and 7) with various electron-donating or electron-withdrawing groups can also fine-tune the electronic properties and biological activity of the molecule. nih.gov

Isosteric and Bioisosteric Modifications: The difluoroethyl group at the N1 position is a bioisostere of an ethyl or propyl group, offering altered electronic properties and increased metabolic stability without a significant change in size. Further derivatization could explore other bioisosteric replacements for this group to optimize pharmacokinetic profiles. For instance, incorporating other fluorinated alkyl chains or small heterocyclic rings could be investigated. The amine at the C4 position can also be replaced with other functional groups of similar size and electronic character, such as a hydroxyl or a small amide group, to probe the importance of the hydrogen bonding capacity of this position for biological activity.

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can play a crucial role in the rational design of new derivatives. By identifying a biological target, computational docking can predict the binding modes of proposed analogs, helping to prioritize synthetic efforts. QSAR models can be developed as a library of analogs is synthesized and tested, providing predictive models for the biological activity of new, unsynthesized compounds.

A hypothetical design strategy for novel derivatives is outlined in the table below, showcasing potential modifications to the core scaffold.

| Modification Site | Proposed Substituent/Modification | Rationale |

| C4-Amine | Acetyl, Methyl, Ethyl, Cyclopropyl | Investigate the effect of N-alkylation and acylation on target interaction. |

| Formation of amides with various carboxylic acids | Explore the impact of extending the substituent into a binding pocket. | |

| Incorporation into a heterocyclic ring (e.g., pyrrolidine, piperidine) | Constrain the conformation of the C4-substituent and explore new interactions. | |

| N1-Substituent | 2,2,2-Trifluoroethyl, 2-Fluoroethyl | Modulate the electronic properties and lipophilicity of the N1-substituent. |

| Cyclopropylmethyl, Propargyl | Introduce conformational rigidity or a reactive handle for further functionalization. | |

| Indole Ring (C5, C6, C7) | Fluoro, Chloro, Bromo | Evaluate the influence of halogens on binding affinity and metabolic stability. |

| Methyl, Methoxy | Probe the effect of electron-donating groups on the electronic nature of the indole ring. | |

| Cyano, Nitro | Investigate the impact of electron-withdrawing groups on activity. |

Synthetic Strategies for Analogs with Modified Substituents

The synthesis of analogs of this compound requires a versatile and robust synthetic toolbox to allow for the introduction of diverse substituents at the key positions of the indole scaffold. Recent advancements in synthetic organic chemistry offer a plethora of methods for the functionalization of indoles. cofc.eduresearchgate.net

Functionalization of the C4-Amino Group: The primary amino group at the C4 position is a versatile handle for derivatization. Standard organic transformations can be readily applied:

N-Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can introduce a wide range of alkyl groups.

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base can generate a library of amide derivatives.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents.

Heterocycle Formation: The amino group can serve as a nucleophile in reactions to construct various heterocyclic systems fused or attached to the indole core.

Modification of the N1-Substituent: While the parent compound already possesses the 1-(2,2-difluoroethyl) group, the synthesis of analogs with different N1-substituents would likely start from 4-aminoindole (B1269813) or a protected precursor. N-alkylation of the indole nitrogen can be achieved using various alkyl halides or tosylates in the presence of a base such as sodium hydride or potassium carbonate.

Functionalization of the Indole Ring: Site-selective functionalization of the indole core, particularly at the C5, C6, and C7 positions, can be more challenging but is achievable through modern synthetic methods. researchgate.net

Electrophilic Aromatic Substitution: Halogenation, nitration, and Friedel-Crafts reactions can be used to introduce substituents onto the benzene portion of the indole ring, although regioselectivity can sometimes be an issue.

Directed Metalation: The use of a directing group at the N1 or another position can allow for regioselective deprotonation followed by quenching with an electrophile to introduce substituents at specific positions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for introducing carbon-carbon bonds at halogenated positions of the indole ring. organic-chemistry.org This often requires the synthesis of a pre-functionalized indole core.

A general synthetic approach for the derivatization of the this compound scaffold is depicted below:

Focused Library Synthesis and High-Throughput Screening

The principles of combinatorial chemistry and diversity-oriented synthesis can be applied to the this compound scaffold to generate a focused library of analogs for biological screening. nih.gov This approach allows for the rapid synthesis of a large number of related compounds, increasing the probability of identifying a lead compound with desired biological activity.

Focused Library Synthesis: A focused library would be designed to systematically explore the SAR around the core scaffold. This could involve a parallel synthesis approach where a common intermediate is reacted with a diverse set of building blocks. For example, the parent amine could be arrayed in a multi-well plate and reacted with a library of different carboxylic acids to generate a library of amides. Similarly, a library of aldehydes could be used to generate a diverse set of N-alkylated derivatives. The choice of building blocks would be guided by the design principles discussed in section 6.1, aiming to cover a range of steric and electronic properties.

High-Throughput Screening (HTS): Once a focused library of compounds is synthesized, HTS techniques can be employed to rapidly evaluate their biological activity against a specific target or in a phenotypic assay. nih.gov HTS assays are typically miniaturized and automated to allow for the screening of thousands of compounds in a short period. The data generated from HTS can be used to identify initial "hits" from the library. These hits can then be subjected to further biological evaluation and lead optimization. The SAR data obtained from the initial screen is invaluable for guiding the design of the next generation of analogs. nih.gov

The table below outlines a hypothetical workflow for focused library synthesis and HTS.

| Step | Description | Key Considerations |

| 1. Scaffold Preparation | Synthesis of the core this compound on a sufficient scale. | Purity and scalability of the synthesis. |

| 2. Library Design | Selection of diverse building blocks for derivatization at the C4-amine and potentially other positions based on SAR hypotheses. | Chemical diversity, drug-like properties of building blocks. |

| 3. Parallel Synthesis | Automated or semi-automated synthesis of the compound library in a multi-well format. | Reaction efficiency, purification of the library members. |

| 4. High-Throughput Screening | Screening of the compound library in a relevant biological assay (e.g., enzyme inhibition, receptor binding, cell-based assay). | Assay robustness, sensitivity, and relevance to the therapeutic target. |

| 5. Hit Identification and Confirmation | Identification of active compounds ("hits") from the primary screen and confirmation of their activity through re-testing. | Potency, selectivity, and lack of non-specific activity. |

| 6. SAR Analysis and Lead Optimization | Analysis of the SAR from the HTS data to guide the synthesis of more potent and selective analogs. | Iterative design-synthesis-test cycles. |

Through the systematic application of these principles of design, synthesis, and screening, the this compound scaffold can be effectively explored for the development of novel and potent therapeutic agents.

Advanced Analytical Methodologies in Chemical Research of Indole Compounds

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry) for Structural Elucidation

The structural confirmation of 1-(2,2-Difluoroethyl)-1H-indol-4-amine relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods probe the molecular framework at the atomic level, providing detailed information about the connectivity and chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for mapping the carbon and proton skeletons of the molecule. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals for the aromatic protons on the indole (B1671886) core, the amine group, and the difluoroethyl side chain are critical for confirming the substitution pattern. The protons of the difluoroethyl group are expected to show a characteristic triplet of doublets due to coupling with both the adjacent methylene (B1212753) protons and the two fluorine atoms. The aromatic protons on the benzene (B151609) portion of the indole ring would exhibit shifts and couplings consistent with a 4-amino-substituted pattern.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The carbon atom attached to the fluorine atoms (CHF₂) will show a distinct triplet in the proton-coupled spectrum due to one-bond C-F coupling, a key diagnostic feature. The chemical shifts of the aromatic carbons provide further confirmation of the 4-amino substitution on the indole ring. The presence of fluorine can complicate NMR spectra due to long-range coupling interactions, but also provides a powerful diagnostic tool for confirming the structure. semanticscholar.org

Mass Spectrometry (MS) determines the molecular weight and elemental composition of the compound. For this compound (C₁₀H₁₀F₂N₂), high-resolution mass spectrometry (HRMS) would confirm the exact mass, consistent with its molecular formula and a molecular weight of 196.20 g/mol . libretexts.org The fragmentation pattern observed in the mass spectrum offers further structural clues. Common fragmentation pathways for indole derivatives include cleavage of the N-alkyl side chain and fragmentation of the indole ring itself, providing corroborative evidence for the proposed structure. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound (Note: As specific experimental data is not publicly available, this table represents predicted values based on the analysis of similar structures and general principles of spectroscopy.)

| Analysis Type | Technique | Expected Observations |

| Proton NMR | ¹H NMR | Signals for aromatic protons (indole ring), amine protons (-NH₂), methylene protons (-CH₂-), and a triplet of doublets for the CHF₂ proton. |

| Carbon NMR | ¹³C NMR | Distinct signals for all 10 carbon atoms, including a characteristic triplet for the CHF₂ carbon due to C-F coupling. |

| Mass Spectrometry | HRMS (ESI+) | Molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₀H₁₁F₂N₂⁺. |

Chromatographic Separations (e.g., High-Performance Liquid Chromatography) for Purity Assessment and Isolation

Chromatographic techniques are paramount for both the purification of this compound after synthesis and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

A reversed-phase HPLC method, likely employing a C18 stationary phase, would be developed to separate the target compound from any starting materials, by-products, or degradation products. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. The gradient or isocratic elution conditions would be optimized to achieve a sharp, symmetrical peak for the compound of interest, well-resolved from any impurities.

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for compounds intended for further research. The retention time of the compound under specific HPLC conditions serves as a consistent identifier for the molecule.

Table 2: Illustrative HPLC Method for Purity Analysis (Note: This is a representative method; actual conditions would require experimental optimization.)

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Crystallographic Studies for Solid-State Structure Determination

While NMR and MS establish the chemical connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and the conformation of the molecule, including the orientation of the difluoroethyl group relative to the indole ring.

To perform this analysis, a high-quality single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

Furthermore, crystallographic analysis reveals the packing arrangement of the molecules in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds (e.g., involving the amine group) and potential π-π stacking between the indole rings. This information is crucial for understanding the solid-state properties of the compound. Although specific crystallographic data for this exact compound is not publicly available, studies on similar indole derivatives have successfully used this technique to confirm their structures and analyze their intermolecular interactions.

Future Perspectives and Research Challenges for Difluoroethyl Indole Amines

Advancements in Asymmetric Synthesis

A significant challenge in the development of chiral fluorinated drug candidates is the creation of stereochemically defined centers. beilstein-journals.org For difluoroethyl indole (B1671886) amines, future research will likely focus on advancing asymmetric synthesis methodologies to control the stereochemistry, which is crucial for optimizing pharmacological activity and reducing off-target effects.

Current research in the broader field of fluorinated N-heterocycles points towards several promising avenues: beilstein-journals.org

Catalytic Enantioselective Fluorination: Developing novel chiral catalysts (both metal-based and organocatalytic) for the enantioselective introduction of difluoroethyl groups onto the indole scaffold is a primary goal. scilit.comnih.gov Organocatalytic methods, in particular, are gaining traction for their ability to construct optically active fluorinated compounds. scilit.com

Brønsted Acid Catalysis: The use of chiral Brønsted acids has shown success in the asymmetric synthesis of indolines through transfer hydrogenation, offering a metal-free alternative. organic-chemistry.org Applying this concept to the synthesis of chiral difluoroethyl indoles could be a fruitful area of exploration.

Chiral Building Block Approach: An alternative strategy involves the use of pre-synthesized, enantiomerically pure difluoroethyl-containing building blocks that can be incorporated into the indole ring system. beilstein-journals.org

Table 1: Emerging Asymmetric Synthesis Strategies

| Strategy | Description | Potential Advantages | Key Challenge |

|---|---|---|---|

| Chiral Catalysis | Use of chiral metal complexes or organocatalysts to induce stereoselectivity during the fluoroalkylation step. mdpi.com | High efficiency and enantioselectivity. organic-chemistry.org | Catalyst design and optimization for specific substrates. |

| Substrate Control | Employing chiral auxiliaries attached to the indole precursor to direct the stereochemical outcome of the reaction. | Predictable stereochemical control. | Requires additional steps for auxiliary attachment and removal. |

| Enzymatic Resolution | Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. | High enantiopurity and mild reaction conditions. | Enzyme stability and substrate specificity. |

Progress in these areas will be critical for synthesizing specific stereoisomers of 1-(2,2-Difluoroethyl)-1H-indol-4-amine and its analogs, enabling a more precise investigation of their structure-activity relationships.

Exploration of Novel Biological Targets

Indole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets. mdpi.comnih.gov The incorporation of a difluoroethyl group can enhance interactions with target proteins and improve metabolic stability, opening doors to new therapeutic applications. tandfonline.com

Future research will focus on screening this compound and related compounds against a diverse panel of biological targets to uncover novel therapeutic potential. Key areas of exploration include:

Oncology: Many indole derivatives exhibit anticancer properties by targeting crucial cellular pathways. researchgate.netresearchgate.net Potential targets include protein kinases, histone deacetylases, and topoisomerases. mdpi.comresearchgate.net The unique properties of fluorinated indoles may offer advantages in overcoming drug resistance. mdpi.com

Neurodegenerative Diseases: The indole scaffold is central to many compounds targeting neurodegenerative disorders. nih.gov Difluoroethyl indole amines could be investigated as modulators of targets like serotonin (B10506) receptors, cholinesterases, or as agents that prevent protein aggregation. nih.govnih.gov

Infectious Diseases: Fluorinated heterocycles have a history as effective antimicrobial and antiviral agents. researchgate.netnih.gov Screening libraries of difluoroethyl indole amines against various pathogens could lead to the discovery of new anti-infective drugs. nih.gov

Table 2: Potential Biological Target Classes for Difluoroethyl Indole Amines

| Target Class | Therapeutic Area | Rationale |

|---|---|---|

| Protein Kinases | Oncology, Inflammation | Indole is a common core in kinase inhibitors; fluorine can enhance binding affinity. mdpi.com |

| GPCRs (e.g., Serotonin Receptors) | CNS Disorders | The indoleamine structure is similar to endogenous ligands like serotonin. nih.gov |

| Enzymes (e.g., Topoisomerase) | Oncology | Indole derivatives are known to interfere with enzymatic activities essential for cancer cell proliferation. researchgate.net |

| Ion Channels | Various | Fluorine substitution can modulate the electronic properties influencing channel interaction. |

Systematic screening and mechanism-of-action studies will be essential to identify and validate novel biological targets for this class of compounds.

Development of Advanced Computational Models

Computational chemistry plays a vital role in modern drug discovery, from initial hit identification to lead optimization. For difluoroethyl indole amines, the development of more accurate and predictive computational models presents both an opportunity and a challenge.

Future research in this area will likely involve:

Quantum Mechanical (QM) Calculations: Using methods like Density Functional Theory (DFT) to accurately model the electronic structure and conformational preferences imparted by the difluoroethyl group. nih.gov This is crucial for understanding how fluorine substitution affects molecular interactions and reactivity.

Molecular Docking and Dynamics Simulations: Enhancing force fields to better account for the specific properties of organofluorine compounds will allow for more reliable predictions of binding modes and affinities to biological targets. researchgate.netmdpi.com These simulations can guide the design of new analogs with improved potency and selectivity.

ADMET Prediction: Developing specialized in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of fluorinated indoles. The metabolic stability conferred by the C-F bond is a key feature that needs to be accurately modeled. tandfonline.com

A combined approach using experimental data, such as UV-photoelectron spectroscopy, to calibrate and validate computational methods will be crucial for building robust predictive models. nih.gov

Integration with Chemical Biology Tools

Chemical biology utilizes small molecules to study and manipulate biological systems. Difluoroethyl indole amines, with their unique properties, can be developed into powerful tools for chemical biology research.

Future directions include:

Fluorescent Probes: The indole scaffold is inherently fluorescent. Modifications to the structure of this compound could lead to the development of novel "turn-on" fluorescent sensors for specific ions or biomolecules. nih.gov

Photoaffinity Labels: These tools are used to identify the specific binding partners of a drug molecule within a complex biological sample. A difluoroethyl indole amine could be functionalized with a photoreactive group to create a probe for target identification and validation.

Fragment-Based Drug Discovery (FBDD): Small, fluorinated indole fragments can be used in FBDD campaigns. The fluorine atoms can serve as sensitive probes for nuclear magnetic resonance (NMR) screening, helping to identify weak-binding fragments that can be elaborated into potent leads.

The integration of these compounds with advanced chemical biology techniques will not only help elucidate their own mechanisms of action but also contribute to a broader understanding of complex biological processes.

Overcoming Synthetic Difficulties for Complex Analogs

While methods for synthesizing basic fluorinated indoles are advancing, the construction of more complex analogs of this compound remains a significant challenge. acs.org The selective introduction of fluorine-containing moieties into complex molecular architectures requires innovative synthetic strategies. tandfonline.com

Key synthetic hurdles and future research goals include:

Late-Stage Fluorination: Developing methods to introduce the difluoroethyl group at a late stage in a synthetic sequence is highly desirable. This allows for the rapid diversification of complex indole cores, but it is often challenging due to the need for mild and highly selective reaction conditions. beilstein-journals.orgresearchgate.net

Regioselectivity: Controlling the position of substitution on the indole ring is a persistent challenge. For instance, achieving selective C4-fluoroalkylation often requires the use of directing groups, which adds steps to the synthesis. rsc.org Future work will aim for catalyst-controlled regioselectivity without the need for protecting or directing groups.

Functional Group Tolerance: Many fluorination and fluoroalkylation reactions are not compatible with a wide range of functional groups. chemistryviews.org A major goal is the development of more robust synthetic methods that tolerate sensitive functionalities, which is essential for creating diverse libraries of complex analogs for biological screening. nih.gov

Table 3: Summary of Synthetic Challenges and Future Directions

| Challenge | Description | Future Research Focus |

|---|---|---|

| Harsh Reaction Conditions | Many fluorination methods require high temperatures or aggressive reagents. chemistryviews.org | Development of reactions that proceed under mild, biomolecule-compatible conditions. |

| Limited Substrate Scope | Existing methods may only work for a narrow range of indole precursors. | Expansion of catalytic systems to accommodate a wider variety of substrates and functional groups. |

| C-F Bond Activation | The strength of the C-F bond makes selective defluorination or functionalization difficult. rsc.org | Designing novel strategies for controlled C-F bond activation to enable further molecular editing. |

Overcoming these synthetic barriers is fundamental to fully exploring the chemical space around difluoroethyl indole amines and unlocking their therapeutic potential. researchgate.net

Q & A

What are the established synthetic methodologies for 1-(2,2-Difluoroethyl)-1H-indol-4-amine, and what are their key reaction conditions?

Answer:

The synthesis typically involves a multi-step approach:

Alkylation of indole precursors : Reacting 1H-indol-4-amine with 2,2-difluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (DMF or DMSO) at 60–80°C for 12–24 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity.

Yield optimization : Adjusting stoichiometry (1:1.2 amine-to-halide ratio) and temperature control minimizes by-products like dialkylated species.

How is the molecular structure of this compound confirmed experimentally?

Answer:

Structural validation employs:

- NMR spectroscopy : ¹⁹F NMR confirms difluoroethyl group integration (δ -120 to -125 ppm), while ¹H NMR resolves indole ring protons (δ 6.8–7.5 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, verifying bond angles and dihedral angles (e.g., C-F bond length ~1.35 Å) .

- High-resolution mass spectrometry (HRMS) : Matches experimental m/z to theoretical molecular weight (208.21 g/mol) within 3 ppm error .

What biological assays are commonly used to evaluate the compound’s pharmacological activity?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity).

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .

- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to determine Ki values .

How can researchers address low yields during the alkylation step in synthesis?

Answer:

- Solvent optimization : Replace DMF with DMA (dimethylacetamide) to reduce side reactions.

- Catalyst addition : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.

- Temperature gradients : Gradual heating (40°C → 80°C) minimizes thermal decomposition .

What strategies improve aqueous solubility for in vivo studies?

Answer:

- Salt formation : Hydrochloride salts increase solubility (e.g., 2.3 mg/mL at pH 7.4) via protonation of the amine group .

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes for parenteral formulations.

- Prodrug design : Introduce phosphate esters at the indole nitrogen for hydrolysis-triggered release .

How does the difluoroethyl group influence pharmacokinetic properties?

Answer:

- Lipophilicity enhancement : LogP increases by ~0.8 compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic stability : Fluorine atoms resist CYP450-mediated oxidation, extending plasma half-life (t½ = 4.2 hrs in rodents) .

What computational methods predict binding modes of this compound with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Glide simulates interactions with ATP-binding pockets (e.g., kinase targets).

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Correlate substituent effects (e.g., fluorine position) with IC₅₀ values using Gaussian-based descriptors .

How to resolve contradictions in reported IC₅₀ values across studies?

Answer:

- Standardize assays : Use identical cell lines (e.g., ATCC-validated), passage numbers (<20), and serum-free conditions.

- Validate purity : HPLC-MS analysis (≥95% purity) ensures consistent activity profiles .

- Dose-response replication : Test 8–12 concentrations in triplicate to reduce variability .

What analytical techniques quantify trace impurities in synthesized batches?

Answer:

- HPLC-DAD/ELSD : Detects unreacted starting materials (retention time = 3.2 min) and dimeric by-products.

- LC-MS/MS : Identifies genotoxic impurities (e.g., alkyl halides) at ppm levels .

- ¹⁹F NMR : Quantifies residual difluoroethyl halides (limit of detection = 0.1%) .

What are the structural analogs of this compound, and how do modifications affect activity?

Answer:

How to design stability studies for long-term storage?

Answer:

- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis or oxidation products.

- Lyophilization : Store as hydrochloride salt at -20°C in amber vials; retains >90% potency after 12 months .

What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis; monitor airborne fluorides via OSHA Method 110.

- Waste disposal : Neutralize with 10% NaOH before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.